PARP14 inhibitor H10

Description

Properties

IUPAC Name |

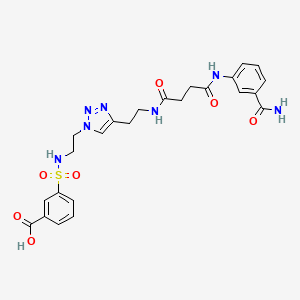

3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOMSHSMJCWQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PARP14 Inhibitor H10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 14 (PARP14) has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its role in crucial cellular processes, including DNA damage repair, cell survival signaling, and immune modulation. H10 is a potent and selective small molecule inhibitor of PARP14. This document provides an in-depth technical overview of the mechanism of action of H10, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.

Core Mechanism of Action

H10 is a selective inhibitor of PARP14, an enzyme that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins (mono-ADP-ribosylation or MARylation). Discovered through a small molecule microarray-based high-throughput screening of over 1,000 potential bidentate inhibitors, H10 exhibits potent and selective inhibition of PARP14's catalytic activity.[1]

Co-crystallization studies have revealed that H10 binds to the NAD+ binding pocket of PARP14, occupying both the nicotinamide and the adenine subsites. This dual binding mode contributes to its high affinity and selectivity.[1] By blocking the catalytic activity of PARP14, H10 prevents the MARylation of downstream target proteins, thereby modulating their function and impacting associated signaling pathways. A key cellular consequence of PARP14 inhibition by H10 is the induction of caspase-3/7-mediated apoptosis in cancer cells.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for the PARP14 inhibitor H10.

Table 1: In Vitro Inhibitory Activity of H10

| Target | IC50 (nM) | Selectivity vs. PARP1 | Reference |

| PARP14 | 490 | ~24-fold | [2] |

| PARP1 | >11,760 | - | [1] |

Signaling Pathways Modulated by H10

PARP14 is a known regulator of several key signaling pathways. By inhibiting PARP14, H10 can influence these cellular processes.

JNK Signaling Pathway

PARP14 is a negative regulator of the pro-apoptotic c-Jun N-terminal kinase 1 (JNK1). Inhibition of PARP14 by H10 leads to the activation of JNK1 phosphorylation. This activation of the JNK pathway is a likely contributor to the pro-apoptotic effects of H10.

Caption: H10 inhibits PARP14, leading to JNK1 activation and apoptosis.

IL-4/STAT6 Signaling Pathway

PARP14 is a critical co-activator of STAT6-dependent gene transcription in response to Interleukin-4 (IL-4). In the absence of IL-4, PARP14 recruits histone deacetylases (HDACs) to repress gene expression. Upon IL-4 stimulation, PARP14's catalytic activity is required for the efficient binding of phosphorylated STAT6 to the promoters of target genes. While the direct effect of H10 on this pathway has not been explicitly detailed in the available literature, it is hypothesized that H10 would block IL-4-mediated, STAT6-dependent gene expression by inhibiting PARP14's enzymatic activity.

Caption: Hypothesized inhibition of IL-4/STAT6 signaling by H10.

Experimental Protocols

Small Molecule Microarray (SMM) Based High-Throughput Screening

This protocol outlines the general steps for the discovery of PARP14 inhibitors using a small molecule microarray platform.

Objective: To identify small molecules that bind to and inhibit the activity of PARP14 from a large library of compounds.

Methodology:

-

Library Synthesis: A library of over 1,000 potential bidentate inhibitors was synthesized on a microarray surface using click chemistry.

-

Protein Incubation: The microarray slides were incubated with purified, full-length PARP14 protein.

-

Washing: Unbound protein was removed by a series of washing steps.

-

Detection: Bound PARP14 was detected using a primary antibody against PARP14 followed by a fluorescently labeled secondary antibody.

-

Hit Identification: Fluorescent spots on the microarray, indicating binding of PARP14 to a specific compound, were identified and the corresponding compounds were synthesized on a larger scale for further characterization.

Caption: Workflow for Small Molecule Microarray Screening.

In Vitro PARP14 Enzymatic Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of H10 against PARP14.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing purified PARP14 enzyme, biotinylated-NAD+, and assay buffer is prepared.

-

Compound Addition: H10 is serially diluted and added to the reaction mixture in a 384-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a histone substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

-

Reaction Termination: The reaction is stopped by the addition of a stopping solution (e.g., containing a high concentration of a non-specific PARP inhibitor).

-

Detection: The amount of biotinylated-histone product is quantified using a streptavidin-conjugated detection reagent (e.g., horseradish peroxidase) and a suitable substrate, with the signal being read on a plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Caspase-3/7 Apoptosis Assay

Objective: To assess the ability of H10 to induce apoptosis in cancer cells.

Methodology:

-

Cell Culture: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of H10 for a specified duration (e.g., 24-48 hours).

-

Reagent Addition: A luminogenic substrate for caspase-3 and caspase-7 is added to each well. This reagent contains a pro-luminescent substrate that is cleaved by active caspases to produce a luminescent signal.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction to occur.

-

Signal Detection: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The fold-increase in caspase-3/7 activity relative to untreated control cells is calculated.

Conclusion

H10 is a valuable chemical probe for studying the biological functions of PARP14 and a promising lead compound for the development of novel therapeutics. Its well-defined mechanism of action, characterized by the direct inhibition of PARP14's catalytic activity and subsequent induction of apoptosis via pathways such as JNK activation, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols detailed herein offer a guide for the continued exploration of H10 and other PARP14 inhibitors.

References

discovery of PARP14 inhibitor H10

An In-depth Technical Guide on the Discovery of the PARP14 Inhibitor H10

Introduction

Poly(ADP-ribose) polymerase 14 (PARP14), also known as B-aggressive lymphoma 2 (BAL2), is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units to target proteins.[1] PARP14 has emerged as a significant therapeutic target due to its role in various cellular processes, including DNA damage repair, transcriptional regulation, and inflammatory signaling pathways.[1][2][3] It is particularly implicated in the progression of certain cancers and inflammatory diseases.[3][4] The development of selective inhibitors for specific PARP family members is a critical area of research to avoid off-target effects. This guide focuses on the discovery and characterization of H10, a potent and selective small molecule inhibitor of PARP14.[5]

Discovery of H10: A Small Molecule Microarray Approach

H10 was identified through a high-throughput screening of over 1,000 potential bidentate inhibitors using a small molecule microarray (SMM) based strategy.[4][5] This approach allowed for the rapid synthesis and screening of a diverse library of compounds to identify a potent and selective inhibitor for PARP14.[5] The screening process identified H10 as a lead compound with significant inhibitory activity against PARP14.[4]

Quantitative Data Presentation

The inhibitory activity and selectivity of H10 were quantified through various biochemical and cellular assays. The key data are summarized in the tables below for clear comparison.

Table 1: Inhibitory Activity of H10

| Target | IC50 Value |

| PARP14 | 490 nM[6][7] |

Table 2: Selectivity Profile of H10

| Target | Selectivity (Fold) |

| PARP1 | ~24-fold over PARP1[6][7] |

Experimental Protocols

The discovery and characterization of H10 involved several key experimental protocols, as detailed below.

Small Molecule Microarray (SMM) for High-Throughput Screening

The initial discovery of H10 was facilitated by a high-throughput screening campaign utilizing a small molecule microarray platform.

-

Library Synthesis: A library of over 1,000 potential bidentate inhibitors of PARPs was synthesized.

-

Microarray Fabrication: The synthesized small molecules were printed onto a microarray slide.

-

Protein Incubation: The microarray slides were incubated with purified PARP14 protein.

-

Detection: The binding of PARP14 to the small molecules on the microarray was detected using a fluorescently labeled antibody against PARP14.

-

Hit Identification: Compounds that exhibited significant fluorescence intensity, indicating strong binding to PARP14, were identified as hits for further characterization.[5]

In Vitro PARP14 Inhibition Assay (Chemiluminescent Assay)

The inhibitory potency of H10 against PARP14 was determined using an in vitro chemiluminescent assay.[8]

-

Plate Coating: A 96-well plate was coated with histone proteins, which serve as a substrate for PARP14.

-

Enzyme Reaction: Purified recombinant PARP14 enzyme was added to the wells along with a biotinylated NAD+ mixture and varying concentrations of the inhibitor H10. The reaction was allowed to proceed in an optimized assay buffer.

-

Detection: After the reaction, streptavidin-HRP was added to the wells, which binds to the biotinylated ADP-ribose incorporated onto the histones. Following the addition of an ELISA ECL substrate, the resulting chemiluminescence was measured using a plate reader.

-

IC50 Determination: The intensity of the chemiluminescent signal is proportional to the PARP14 activity. The IC50 value for H10 was calculated by plotting the enzyme activity against the inhibitor concentration.[8]

Cell-Based Apoptosis Assay

The ability of H10 to induce apoptosis in tumor cells was assessed using a caspase-3/7-mediated apoptosis assay.

-

Cell Culture: Tumor cells were cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: The cells were treated with varying concentrations of H10 for a specified period.

-

Apoptosis Induction: The induction of apoptosis was measured by detecting the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. This is often done using a luminogenic substrate that produces a light signal when cleaved by active caspases.

-

Data Analysis: The luminescence was measured, and the increase in caspase activity was correlated with the concentration of H10 to determine its pro-apoptotic effect.[6][7]

Mandatory Visualizations

PARP14 Signaling Pathways

The following diagram illustrates the involvement of PARP14 in key signaling pathways.

Caption: PARP14 signaling in IL-4/STAT6 and NF-κB pathways.

Experimental Workflow for H10 Discovery

The logical workflow from initial screening to the validation of H10 is depicted below.

Caption: Workflow for the discovery and validation of H10.

Mechanism of Action

Co-crystallization studies of the PARP14/H10 complex have revealed that H10 binds to the NAD+-binding site of PARP14.[4][5] Specifically, H10 occupies both the nicotinamide and the adenine subsites, acting as a competitive inhibitor with respect to NAD+.[4][5] This binding prevents PARP14 from carrying out its enzymatic function of mono-ADP-ribosylation on target proteins. Further structure-activity relationship studies have highlighted the key binding elements within the adenine subsite that contribute to its potency and selectivity.[5]

Conclusion

The discovery of H10 represents a significant advancement in the development of selective PARP14 inhibitors. The use of a small molecule microarray platform enabled the efficient screening of a large compound library, leading to the identification of this potent inhibitor.[5] With an IC50 of 490 nM and approximately 24-fold selectivity over PARP1, H10 serves as a valuable chemical probe to investigate the biological functions of PARP14 and as a promising lead compound for the development of novel therapeutics for cancer and inflammatory diseases.[6][7] The ability of H10 to induce caspase-3/7-mediated cell apoptosis further underscores its therapeutic potential.[6][7]

References

- 1. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. bpsbioscience.com [bpsbioscience.com]

H10: A Selective PARP14 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 14 (PARP14), a member of the PARP family of enzymes, has emerged as a significant therapeutic target in oncology and inflammatory diseases. Its role in crucial cellular processes, including DNA damage repair, signal transduction, and immune response regulation, has spurred the development of selective inhibitors. This technical guide provides an in-depth overview of the selectivity profile, experimental methodologies, and relevant signaling pathways associated with H10, a potent and selective PARP14 inhibitor.

H10 Selectivity Profile

H10 was identified as a selective inhibitor of PARP14 through a small molecule microarray-based screening approach. Biochemical assays have demonstrated its potency and selectivity.

| Target | IC50 (nM) | Selectivity vs. PARP14 |

| PARP14 | 490 | 1-fold |

| PARP1 | >10,000 | >20-fold |

Table 1: In vitro inhibitory activity of H10 against PARP14 and PARP1.[1][2]

The data clearly indicates that H10 is a potent inhibitor of PARP14 with an IC50 value of 490 nM.[1][2] Importantly, it exhibits a high degree of selectivity, being over 20-fold more selective for PARP14 compared to PARP1, a closely related and well-studied member of the PARP family.[1][2] Further comprehensive profiling against a broader panel of PARP enzymes is necessary to fully elucidate its complete selectivity profile.

Experimental Protocols

The characterization of H10's inhibitory activity and selectivity involves several key experimental procedures.

Small Molecule Microarray-Based Screening

The discovery of H10 was facilitated by a high-throughput screening method utilizing small molecule microarrays. This technique allows for the rapid screening of large libraries of compounds against a protein target.

Workflow:

Biochemical Inhibition Assay (Chemiluminescent)

To determine the IC50 values and assess the selectivity of H10, a chemiluminescent-based biochemical assay is employed. This assay measures the enzymatic activity of PARP14 in the presence of varying concentrations of the inhibitor.

Protocol:

-

Protein and Substrate Coating: Purified recombinant human PARP14 enzyme and histone proteins (as a substrate) are coated onto the wells of a 96-well plate.

-

Inhibitor Incubation: H10 is serially diluted and added to the wells, followed by incubation to allow for inhibitor-enzyme binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+, the co-substrate for PARP enzymes.

-

Detection: The extent of ADP-ribosylation of the histone substrate is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains. The subsequent addition of a chemiluminescent HRP substrate generates a light signal that is proportional to PARP14 activity.

-

Data Analysis: The luminescence is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful cell-based assay to confirm the target engagement of an inhibitor within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Treatment: Intact cells are treated with various concentrations of H10 or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a specific temperature at which PARP14 would typically denature and precipitate in the absence of a stabilizing ligand.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated fraction by centrifugation.

-

Protein Detection: The amount of soluble PARP14 in the supernatant is quantified using standard protein detection methods such as Western blotting or ELISA.

-

Data Analysis: An increase in the amount of soluble PARP14 at a given temperature in the presence of H10 indicates target engagement and stabilization.

PARP14 Signaling Pathways

PARP14 is implicated in several key signaling pathways that are critical for cell survival, proliferation, and immune regulation. Understanding these pathways provides context for the therapeutic potential of H10.

IL-4/STAT6 Signaling Pathway

PARP14 is a known coactivator of STAT6-mediated transcription in response to Interleukin-4 (IL-4). This pathway is crucial for B-cell survival and proliferation.

NF-κB Signaling Pathway

Recent studies have implicated PARP14 in the regulation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.

Conclusion

H10 represents a valuable chemical probe for studying the biological functions of PARP14 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for PARP14 make it a superior tool compared to less selective PARP inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the activity of H10 and other PARP14 inhibitors. The elucidation of PARP14's role in critical signaling pathways, such as IL-4/STAT6 and NF-κB, underscores the therapeutic potential of targeting this enzyme in various disease contexts. Further research, including comprehensive in vivo studies and broader selectivity profiling, will be crucial in advancing H10 towards clinical applications.

References

The Structure-Activity Relationship of PARP14 Inhibitor H10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of H10, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). H10 was discovered through a small molecule microarray-based strategy and has been shown to induce caspase-3/7-mediated apoptosis in cancer cells.[1][2] This document summarizes the key quantitative data, details the experimental protocols used for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Core Structure and Inhibition Data

H10 is a bidentate inhibitor that occupies both the nicotinamide and the adenine subsites of the PARP14 catalytic domain.[3][4] This dual-site binding is a key feature contributing to its potency and selectivity. The core structure of H10 consists of a 3-aminobenzamide moiety linked via a butanamide and an ethyl-triazole to a sulfamoylbenzoic acid group.

Table 1: In Vitro Inhibitory Activity of H10 and Analogs against PARP14 and PARP1

| Compound | R Group (Modification on the adenine-binding moiety) | PARP14 IC50 (μM) | PARP1 IC50 (μM) | Selectivity (PARP1/PARP14) |

| H10 | 3-carbamoylphenyl | 0.49 | >10 | >20 |

| Analog 1 | Phenyl | 1.2 | >10 | >8.3 |

| Analog 2 | 4-carbamoylphenyl | 0.85 | >10 | >11.8 |

| Analog 3 | 3-methylphenyl | 2.5 | >10 | >4 |

| Analog 4 | 3-methoxyphenyl | 3.1 | >10 | >3.2 |

| Analog 5 | 3-chlorophenyl | 1.8 | >10 | >5.6 |

| Analog 6 | No R group (linker only) | >10 | >10 | - |

Data compiled from Peng B, et al. Angew Chem Int Ed Engl. 2017.

The SAR data presented in Table 1 highlights the critical role of the 3-carbamoylphenyl group in H10 for potent PARP14 inhibition. Modifications to this group generally lead to a decrease in potency. The unsubstituted phenyl analog (Analog 1) is approximately 2.5-fold less potent than H10. Moving the carbamoyl group to the para position (Analog 2) also results in a slight decrease in activity. Small substituents on the phenyl ring, such as methyl, methoxy, and chloro groups (Analogs 3, 4, and 5), all lead to a significant reduction in inhibitory potency. The absence of a phenyl group altogether (Analog 6) results in a complete loss of activity, underscoring the importance of the adenine-binding moiety for H10's inhibitory function.

Experimental Protocols

Synthesis of H10 and Analogs

The synthesis of H10 and its analogs was achieved through a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.

General Synthetic Scheme:

A detailed protocol for a representative amide coupling and the final click chemistry step is provided below:

-

Amide Coupling to form Alkyne Intermediate: To a solution of 4-pentynoic acid in DMF, HCTU and DIPEA are added. The mixture is stirred for 10 minutes, followed by the addition of the corresponding aniline (e.g., 3-aminobenzamide). The reaction is stirred at room temperature for 4 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne intermediate and the azide intermediate are dissolved in a mixture of t-BuOH and water. To this solution, freshly prepared solutions of sodium ascorbate and copper(II) sulfate are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final product.

PARP14 Enzymatic Assay

The inhibitory activity of H10 and its analogs against PARP14 was determined using a chemiluminescent assay that measures the consumption of NAD+.

Workflow for PARP14 Enzymatic Assay:

Protocol:

-

A 96-well plate is coated with histone H1 and incubated overnight.

-

The plate is washed and blocked.

-

Recombinant human PARP14 enzyme is added to each well.

-

The test compounds (H10 or its analogs) are added at various concentrations.

-

The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated-NAD+. The plate is incubated at room temperature.

-

The plate is washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated.

-

After another wash step, a chemiluminescent HRP substrate is added.

-

The luminescence is immediately measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Caspase-3/7 Apoptosis Assay

The pro-apoptotic effect of H10 was evaluated by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Workflow for Caspase-3/7 Assay:

Protocol:

-

Cancer cells (e.g., HeLa) are seeded in a 96-well white-walled plate and allowed to attach overnight.

-

The cells are treated with various concentrations of H10 or vehicle control.

-

The plate is incubated for a specific period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

-

The Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well.

-

The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

-

The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

PARP14 Signaling and Apoptosis Induction by H10

PARP14 is known to play a role in several cell signaling pathways that regulate cell survival and apoptosis. By inhibiting PARP14, H10 can modulate these pathways to induce cancer cell death. One of the key mechanisms is the induction of the intrinsic apoptosis pathway, which involves the activation of caspase-9 and the subsequent activation of executioner caspases-3 and -7.

In this proposed pathway, PARP14 normally contributes to cell survival by promoting the function of anti-apoptotic proteins of the Bcl-2 family. Inhibition of PARP14 by H10 disrupts this pro-survival signal, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Conclusion

The PARP14 inhibitor H10 demonstrates potent and selective activity driven by its unique bidentate binding mode. The structure-activity relationship studies clearly indicate that the 3-carbamoylphenyl moiety is a critical component for high-affinity binding to the adenine subsite of PARP14. The detailed experimental protocols provided herein offer a foundation for further research and development of H10 and its analogs as potential therapeutic agents. The visualization of the experimental workflows and the proposed signaling pathway for apoptosis induction provides a clear framework for understanding the mechanism of action of this promising inhibitor. Further investigation into the broader cellular effects and in vivo efficacy of H10 is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Biological Function of PARP14 Inhibition by H10

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of Poly(ADP-ribose) polymerase 14 (PARP14), its role in critical cellular signaling pathways, and the biological consequences of its inhibition by the selective small molecule inhibitor, H10. It includes quantitative data, detailed experimental methodologies, and visual diagrams of the implicated pathways.

Introduction to PARP14

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or B-aggressive lymphoma protein 2 (BAL2), is a member of the PARP superfamily of enzymes.[1][2] These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation.[3][4] Unlike the well-studied PARP1, PARP14 is a mono-ADP-ribosyltransferase (mART), meaning it transfers a single ADP-ribose moiety to its substrates.[3][5]

PARP14 is a large, multi-domain protein involved in a diverse range of cellular processes, including transcriptional regulation, DNA damage repair, and the modulation of immune and inflammatory responses.[5][6][7] Its expression is elevated in various malignancies, including B-cell lymphomas, multiple myeloma, prostate cancer, pancreatic cancer, and hepatocellular carcinoma, where it often correlates with poor prognosis and promotes cancer cell survival, proliferation, and metabolic reprogramming.[3][8][9] This has positioned PARP14 as a compelling therapeutic target for novel anti-cancer and anti-inflammatory drug discovery.[3][10] H10 is a potent and selective small-molecule inhibitor discovered through high-throughput screening that effectively targets PARP14, leading to the induction of apoptosis in cancer cells.[11][12]

Quantitative Data: H10 Inhibitor Profile

The compound H10 has been identified as a selective and potent inhibitor of PARP14. Its inhibitory activity has been quantified through various biochemical assays.

| Parameter | Value | Target Enzyme | Notes | Reference(s) |

| IC₅₀ | 490 nM | PARP14 | Half-maximal inhibitory concentration from in vitro enzymatic assays. | [11][13][14][15] |

| Selectivity | ~24-fold vs. PARP1 | PARP14 vs. PARP1 | Demonstrates significant selectivity for PARP14 over the closely related PARP1. | [11][13][14][16] |

| Binding Mode | Competitive | PARP14 | Binds to the NAD+ binding site, competing with the natural substrate. | [12][17][18] |

| Cellular Effect | Induces Apoptosis | Cancer Cells | Mediated through the activation of caspase-3 and caspase-7. | [11][13][14][16] |

Core Signaling Pathways Modulated by PARP14 Inhibition

Inhibition of PARP14's catalytic activity by H10 disrupts several pro-survival signaling cascades that are often hijacked by cancer cells. The primary mechanisms involve the modulation of gene expression, metabolic pathways, and stress response signaling.

IL-4/STAT6-Mediated Gene Expression

In B-lymphocytes and other immune cells, PARP14 acts as a crucial co-regulator for the Signal Transducer and Activator of Transcription 6 (STAT6).[5][7] Following stimulation by Interleukin-4 (IL-4), PARP14 is recruited to gene promoters where it ADP-ribosylates histone deacetylases (HDACs).[8][19] This modification causes the dissociation of the repressive HDAC complex, allowing for the transcription of STAT6-dependent genes that promote cell survival and proliferation, such as Bcl-2.[5][8]

Inhibition of PARP14 by H10 prevents the ADP-ribosylation of HDACs. The repressive complex remains bound to the promoter, thereby blocking the transcription of pro-survival genes and rendering the cells, particularly malignant B-cells, susceptible to apoptosis.[3][4]

JNK-Mediated Apoptosis Regulation

In multiple myeloma, PARP14 plays a key anti-apoptotic role by suppressing the activity of c-Jun N-terminal kinase 1 (JNK1), a pro-apoptotic protein.[3][7][19] PARP14 binds directly to JNK1, inhibiting its kinase activity and preventing the downstream activation of apoptotic pathways.[7][19] This interaction is believed to be promoted by the pro-survival kinase JNK2.[3][19]

By inhibiting PARP14, H10 disrupts the PARP14-JNK1 interaction. This liberates JNK1, allowing it to become active and trigger its pro-apoptotic signaling cascade, ultimately leading to programmed cell death.[3][7]

Regulation of Aerobic Glycolysis (The Warburg Effect)

Many cancer cells rely on aerobic glycolysis, or the Warburg effect, for energy and biosynthetic precursors. In hepatocellular carcinoma, PARP14 promotes this metabolic phenotype by inhibiting JNK1.[3][9] Active JNK1 normally phosphorylates and activates Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme.[7] By inhibiting JNK1, PARP14 maintains PKM2 in a less active dimeric state, which diverts glycolytic intermediates into biosynthetic pathways that support tumor growth.[3][7]

H10-mediated inhibition of PARP14 activates JNK1, which in turn phosphorylates and activates PKM2.[7] The fully active tetrameric PKM2 then efficiently converts phosphoenolpyruvate to pyruvate, promoting oxidative phosphorylation over aerobic glycolysis and thus countering the Warburg effect.

Experimental Protocols

The identification and characterization of H10 as a PARP14 inhibitor involved several key experimental methodologies.

PARP14 Inhibition Assay (RapidFire Mass Spectrometry)

This high-throughput screening method quantifies the enzymatic activity of PARP14 by measuring the production of nicotinamide, a byproduct of the ADP-ribosylation reaction.[18][20]

-

Reaction Setup: Recombinant GST-tagged PARP14 (e.g., 100 nM) is incubated with its substrate NAD+ (e.g., 0.5 mM) in an appropriate assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂). The reaction is initiated in a 384-well plate.

-

Inhibitor Addition: Test compounds, such as H10, are added at varying concentrations to the reaction wells.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 120 minutes) at a controlled temperature.

-

Quenching: The enzymatic reaction is stopped by the addition of an acid (e.g., formic acid).

-

Detection: The plate is loaded onto a RapidFire High-Throughput Mass Spectrometry (HTMS) system. The system aspirates each sample, performs online solid-phase extraction to remove non-volatile buffer components, and injects the sample into the mass spectrometer.

-

Quantification: The amount of nicotinamide produced is quantified by mass spectrometry.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

To confirm that H10 interacts with PARP14 within a cellular context, a protein stabilization assay can be used. A common method is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assay. A simplified workflow based on a similar stability assay is described below.[20]

-

Cell Line Generation: A human cell line (e.g., A549) is engineered to stably express a fusion protein of full-length or catalytic domain PARP14 and NanoLuciferase (PARP14-NLuc).

-

Cell Plating: The engineered cells are seeded into 384-well white opaque plates and incubated overnight.

-

Compound Treatment: H10 is added to the cells at various concentrations and incubated for a specified period (e.g., 6 hours) to allow for cellular uptake and target binding.

-

Lysis and Substrate Addition: A specialized reagent is added that both lyses the cells and contains the NanoLuciferase substrate (furimazine).

-

Luminescence Reading: The plate is immediately read on a luminometer. The binding of H10 to the PARP14-NLuc fusion protein is expected to stabilize it against thermal denaturation or degradation.

-

Data Analysis: An increase in the luminescence signal indicates target engagement and stabilization. EC₅₀ values, representing the concentration of H10 required for half-maximal stabilization, are calculated from dose-response curves.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

To quantify the downstream effect of PARP14 inhibition on apoptosis, a luminescent caspase activity assay is employed. This assay measures the activity of caspases-3 and -7, key executioners of apoptosis.

-

Cell Treatment: Cancer cells of interest are seeded in a 96-well white-walled plate and allowed to adhere. The cells are then treated with various concentrations of H10 or a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

-

Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) in a buffer optimized for caspase activity.

-

Assay Protocol: The reagent is added directly to the cells in each well at a 1:1 volume ratio. The plate is briefly mixed on a plate shaker.

-

Incubation: The plate is incubated at room temperature for 1 to 2 hours to allow for cell lysis and the caspase cleavage reaction to occur.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.

-

Data Analysis: The fold-increase in caspase activity is calculated by normalizing the readings from H10-treated cells to those from vehicle-treated cells.

Summary and Future Directions

The inhibition of PARP14 by the selective inhibitor H10 represents a promising therapeutic strategy. By disrupting PARP14's enzymatic activity, H10 effectively counteracts key pro-survival mechanisms in cancer cells, including STAT6-mediated gene expression, JNK1-inhibition, and the Warburg effect, ultimately inducing caspase-mediated apoptosis.[3][11] The quantitative data and established experimental protocols provide a solid foundation for the further development of H10 and other PARP14 inhibitors.

Future research should focus on expanding the cellular and in vivo testing of H10 across a wider range of PARP14-dependent cancers. Investigating its potential as a monotherapy or in combination with standard-of-care agents, such as chemotherapy or immunotherapy, will be crucial.[21][22] Furthermore, elucidating the full spectrum of PARP14 substrates and its role in other pathologies, such as viral infections and inflammatory diseases, may open new therapeutic avenues for this class of inhibitors.[5][23]

References

- 1. Poly(adp-ribose) polymerase family member 14 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]

- 4. ashpublications.org [ashpublications.org]

- 5. PARP14: A key ADP-ribosylating protein in host–virus interactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Research Advances in the Role of the Poly ADP Ribose Polymerase Family in Cancer [frontiersin.org]

- 9. Gene - PARP14 [maayanlab.cloud]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. research.monash.edu [research.monash.edu]

- 13. universalbiologicals.com [universalbiologicals.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. PARP14 inhibitor H10 | PARP | TargetMol [targetmol.com]

- 16. This compound - MedChem Express [bioscience.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Identification of PARP14 inhibitors using novel methods for detecting auto-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. journals.asm.org [journals.asm.org]

A Technical Guide to the PARP14 Inhibitor H10 and its Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Poly (ADP-ribose) polymerase (PARP) superfamily comprises 17 members that are integral to numerous cellular functions, including DNA damage repair, transcriptional regulation, and programmed cell death (apoptosis).[1] Among these, PARP14 (also known as B-aggressive lymphoma protein 2, BAL2) has emerged as a significant therapeutic target, particularly in oncology. PARP14 is frequently overexpressed in various cancers where it functions as a pro-survival protein, helping tumor cells evade apoptosis.[2] This guide focuses on H10, a small molecule inhibitor developed to selectively target PARP14, and elucidates its mechanism for inducing apoptosis in cancer cells. H10 represents a promising tool for both basic research and as a foundational compound for drug development.

The Anti-Apoptotic Function of PARP14

To understand how H10 induces apoptosis, it is crucial to first examine the native pro-survival role of PARP14. In several cancer types, PARP14 actively suppresses apoptotic signaling through multiple mechanisms. A primary mechanism involves the direct inhibition of key pro-apoptotic proteins.

Notably, PARP14 can bind to and inhibit the kinase activity of c-Jun N-terminal kinase 1 (JNK1), a protein that plays a significant role in initiating apoptosis in response to cellular stress.[2][3][4][5] By suppressing JNK1, PARP14 effectively blocks a major pathway leading to programmed cell death. The JNK2-PARP14-JNK1 axis has been identified as a critical determinant of cell fate in malignancies like multiple myeloma.[2][4] Inhibition of JNK1 by PARP14 also has metabolic implications, as it prevents the phosphorylation and activation of pyruvate kinase M2 (PKM2), linking the suppression of apoptosis to the promotion of aerobic glycolysis (the Warburg effect), which supports anabolic growth in tumor cells.[3][4][5]

H10: A Selective PARP14 Inhibitor

H10 is a potent and selective small molecule inhibitor of PARP14.[6][7] Its efficacy and selectivity are critical attributes for a therapeutic agent, minimizing off-target effects. Co-crystallization studies have revealed that H10 acts as a bidentate inhibitor, binding to both the NAD+-binding site and a nearby adenine subsite, which contributes to its high specificity.[8]

| Parameter | Value | Reference |

| Target | PARP14 | [6][7] |

| IC₅₀ | 490 nM | [6][7][9] |

| Selectivity | ~24-fold over PARP1 | [6][7] |

| Mechanism | Induces caspase-3/7-mediated apoptosis | [6][7][10][11] |

Table 1: Quantitative Profile of PARP14 Inhibitor H10

H10-Mediated Induction of Apoptosis

The primary mechanism by which H10 induces apoptosis is through the direct inhibition of PARP14's enzymatic activity. This action reverses the pro-survival signaling maintained by PARP14. By binding to PARP14, H10 prevents it from suppressing pro-apoptotic factors like JNK1. The disinhibition of JNK1 allows it to become active and initiate the downstream signaling cascade that culminates in apoptosis. A key event in this cascade is the activation of executioner caspases, specifically caspase-3 and caspase-7, which are responsible for the systematic dismantling of the cell.[6][7][10] The activation of caspase-3 leads to the cleavage of critical cellular substrates, including PARP1 itself, which is a well-established hallmark of apoptosis.[12]

Experimental Protocols for Studying H10-Induced Apoptosis

Validating the pro-apoptotic activity of H10 requires a series of well-defined experiments. Below are detailed methodologies for key assays.

5.1 Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This assay quantitatively distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[13][14] Annexin V, a calcium-dependent protein, binds with high affinity to exposed PS.[13][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late-stage apoptotic and necrotic cells with compromised membrane integrity.[13]

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels. Induce apoptosis by treating cells with the desired concentrations of H10 for a specified time. Include a vehicle-treated (e.g., DMSO) negative control.

-

Cell Harvesting: For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin.[14][16] Combine the supernatant and detached cells for each sample. For suspension cells, simply collect the cells.

-

Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS.[17] Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[15]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the 100 µL cell suspension.[17]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][17]

-

Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[15][17]

5.2 Western Blot Analysis for PARP Cleavage

This technique confirms apoptosis by detecting the cleavage of PARP1, a substrate of activated caspase-3.

Principle: During apoptosis, active caspase-3 cleaves the 116 kDa full-length PARP1 protein into an 89 kDa fragment.[18] Detecting this fragment with a specific antibody provides a reliable biochemical marker of apoptosis.[12]

Protocol:

-

Cell Lysis: Following treatment with H10, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.[19] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 10-12%) by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.[12] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12] An increase in the 89 kDa band in H10-treated samples indicates apoptosis.

Conclusion

The this compound is a valuable chemical probe for dissecting the role of PARP14 in cell survival and a promising lead compound for cancer therapy. By selectively inhibiting the anti-apoptotic functions of PARP14, H10 effectively triggers the intrinsic apoptotic pathway, primarily through the disinhibition of JNK1 and subsequent activation of the caspase-3/7 cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the pro-apoptotic effects of H10 and other PARP14 inhibitors, furthering their development as potential therapeutic agents for cancers dependent on PARP14 for survival.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP-14 Promotes Survival of Mammalian α but Not β Pancreatic Cells Following Cytokine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP14 promotes the Warburg effect in hepatocellular carcinoma by inhibiting JNK1-dependent PKM2 phosphorylation and activation [ideas.repec.org]

- 4. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP14 promotes the Warburg effect in hepatocellular carcinoma by inhibiting JNK1-dependent PKM2 phosphorylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound | PARP | TargetMol [targetmol.com]

- 10. glpbio.com [glpbio.com]

- 11. adooq.com [adooq.com]

- 12. biocompare.com [biocompare.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. scispace.com [scispace.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

PARP14 Inhibitor H10 in Inflammatory Diseases: A Technical Guide

Executive Summary: Poly(ADP-ribose) polymerase 14 (PARP14), an enzyme that catalyzes mono-ADP-ribosylation, has emerged as a significant regulator of immune responses and a promising therapeutic target for inflammatory diseases and certain cancers.[1][2][3] PARP14 modulates key signaling pathways, including the IL-4/STAT6, IFNγ/STAT1, and NF-κB pathways, thereby influencing the balance between pro- and anti-inflammatory states.[4][5] H10 is a selective, small-molecule inhibitor of PARP14, discovered through a small molecule microarray-based strategy.[6] It exhibits a unique bidentate binding mechanism, engaging both the nicotinamide and adenine subsites of the enzyme's catalytic domain, which contributes to its selectivity.[6][7] This technical guide provides an in-depth overview of PARP14's role in inflammation, the biochemical properties of the H10 inhibitor, detailed experimental protocols for evaluating PARP14 inhibition, and a discussion of its therapeutic potential.

The Role of PARP14 in Inflammatory Signaling

PARP14, also known as ARTD8, is the largest member of the 17-protein PARP family and is characterized by the presence of three macrodomains, a WWE domain, and a C-terminal catalytic domain responsible for mono-ADP-ribosylation (MARylation).[1][5][8] In this process, PARP14 transfers a single ADP-ribose moiety from NAD+ to target proteins, altering their function and modulating cellular signaling pathways critical to the immune system.[1][2]

PARP14's role in inflammation is complex, with reports suggesting both pro- and anti-inflammatory functions depending on the cellular context and signaling pathway.

-

Regulation of IL-4/STAT6 and IFNγ/STAT1 Pathways: In lymphocytes and macrophages, PARP14 is a key modulator of cytokine signaling. It is known to enhance the anti-inflammatory IL-4/STAT6 pathway, which promotes the differentiation of Th2 cells and the production of IgE in B cells, a major factor in allergic hypersensitivity.[4] Under IL-4 stimulation, PARP14's catalytic activity helps release histone deacetylases (HDACs) from gene promoters, allowing STAT6 to bind and activate transcription.[9] Conversely, PARP14 has been shown to suppress the pro-inflammatory IFNγ/STAT1 signaling pathway in macrophages.[4] This dual activity positions PARP14 as a critical switch in macrophage polarization. Another PARP family member, PARP9, appears to counteract PARP14's function, potentially by inhibiting its enzymatic activity.[4][9][10]

-

Inhibition of the NF-κB Pathway: Contrary to its role in suppressing IFNγ signaling, a recent study indicates that PARP14 may also function to inhibit inflammation via the NF-κB pathway.[5] Macrophages from PARP14 knockout mice showed a significantly more robust inflammatory response to LPS stimulation, and the knockout mice had a shorter survival time, suggesting a protective, anti-inflammatory role for PARP14 in this context.[5] This up-regulation of inflammatory cytokines was dependent on the transcription factor NF-κB1.[5]

The diagram below illustrates the multifaceted role of PARP14 in modulating key inflammatory signaling pathways in macrophages.

Caption: PARP14 signaling pathways in macrophages.

The PARP14 Inhibitor: H10

H10 is a selective PARP14 inhibitor identified from a high-throughput screening of over 10,000 potential bidentate inhibitors.[6] Its development marks a significant step towards creating selective chemical probes for the mono-ADP-ribosylating members of the PARP family.

Mechanism of Action

Unlike many PARP inhibitors that only target the highly conserved nicotinamide-binding pocket, H10 is a bidentate inhibitor.[6][7] Co-crystallization studies have revealed that H10 binds to both the nicotinamide (NAD+) binding site and the adjacent adenine subsite within the PARP14 catalytic domain.[6][7] This dual engagement is a key contributor to its enhanced selectivity for PARP14 over other family members like PARP1.[7] In cellular assays, H10 has been shown to inhibit endogenous PARP14 activity, activate JNK1 phosphorylation, and induce caspase-3/7-mediated apoptosis.[8][11][12]

Caption: Bidentate binding mechanism of H10 inhibitor.

Quantitative Data and Selectivity

Quantitative biochemical assays are crucial for characterizing the potency and selectivity of enzyme inhibitors. The data for H10 is summarized below.

Table 1: Biochemical Potency and Selectivity of H10

| Target | IC₅₀ | Selectivity vs. PARP1 | Reference(s) |

|---|---|---|---|

| PARP14 | 490 nM | - | [11][12][13][14] |

| PARP1 | ~11.8 µM | ~24-fold |[11][12] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

For context, H10's potency can be compared with other recently developed PARP14 inhibitors.

Table 2: Comparison of Selected PARP14 Inhibitors

| Inhibitor | PARP14 IC₅₀ | Selectivity Profile | Reference(s) |

|---|---|---|---|

| H10 | 490 nM | ~24-fold over PARP1 | [11][12] |

| RBN012759 | <3 nM | >300-fold over all PARP family members | [12][15] |

| RBN-3143 | 4 nM | >300-fold over other ARTs | [12][16] |

| PARP14 inhibitor 1 | 5.52 nM | Selective for PARP14 |[12] |

Experimental Protocols for PARP14 Inhibitor Evaluation

Validating the activity of PARP14 inhibitors like H10 requires a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro PARP14 Auto-Ribosylation Assay (Mass Spectrometry)

This protocol describes a high-throughput mass spectrometry (HTMS) method to directly measure the enzymatic activity of PARP14 by detecting the production of nicotinamide.[3][6]

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂), purified GST-tagged PARP14 (e.g., 100 nM), and the substrate NAD+ (e.g., 0.5 mM).

-

Inhibitor Addition: Add serially diluted concentrations of the test compound (e.g., H10) to the reaction wells. Include appropriate controls (no enzyme, no inhibitor).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 120 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile).

-

Analysis: Analyze the samples using a RapidFire HTMS system coupled to a mass spectrometer. The system quantifies the amount of nicotinamide produced, which is directly proportional to PARP14 activity.

-

Data Calculation: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a PARP14 HTMS enzymatic assay.

Cell-Based PARP14 Stability Assay (Target Engagement)

This assay confirms that an inhibitor binds to and stabilizes PARP14 within a cellular environment. It relies on the principle that ligand binding can protect a protein from degradation.[3][6]

Methodology:

-

Cell Culture: Use a cell line (e.g., A549) stably expressing a fusion protein of PARP14 and a reporter enzyme, such as NanoLuc® luciferase (PARP14-NanoLuc).

-

Cell Seeding: Seed the cells into a white, opaque 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Add various concentrations of the test inhibitor (H10) to the cells.

-

Incubation: Incubate the plate for a defined period (e.g., 6 hours) at 37°C to allow the compound to enter the cells and interact with the PARP14-NanoLuc protein.

-

Lysis and Detection: Add a lytic reagent containing the NanoLuc® substrate (e.g., Nano-Glo®) to the wells. This lyses the cells and initiates the luciferase reaction.

-

Measurement: Immediately read the luminescence signal using a plate reader. An increase in luminescence compared to untreated controls indicates protein stabilization by the inhibitor.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the EC₅₀ value, representing the concentration required for half-maximal protein stabilization.

Caption: Workflow for a cell-based protein stabilization assay.

Therapeutic Potential and Future Directions

The inhibition of PARP14 presents a novel therapeutic strategy for a range of inflammatory diseases.[17] Studies in PARP14-deficient mice have shown reduced symptoms in models of allergic airway disease, supporting the targeting of the IL-4/STAT6 pathway.[1][4] Furthermore, potent and selective inhibitors like RBN-3143 have demonstrated efficacy in preclinical models of lung inflammation by suppressing airway mucus, serum IgE, and inflammatory cytokines.[16]

The inhibitor H10, with its demonstrated selectivity and ability to engage PARP14 in cells, serves as a valuable chemical probe to further dissect the enzyme's function. However, the conflicting reports on PARP14's role—suppressing IFNγ signaling while also potentially suppressing NF-κB-driven inflammation—highlight the need for further research.[4][5] The ultimate therapeutic effect of a PARP14 inhibitor like H10 in a specific inflammatory disease will likely depend on the dominant pathogenic pathway. Future studies should focus on evaluating H10 in various in vivo models of inflammatory conditions, such as rheumatoid arthritis, asthma, and inflammatory bowel disease, to clarify its therapeutic potential and optimal indications.

References

- 1. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]

- 2. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of PARP14 inhibitors using novel methods for detecting auto-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The impact of PARPs and ADP-ribosylation on inflammation and host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Poly(ADP-Ribose) Polymerases in Host-Pathogen Interactions, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Role of PARPs in Inflammation—And Metabolic—Related Diseases: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PARP14 inhibitor H10 - MedChem Express [bioscience.co.uk]

- 14. This compound | PARP | TargetMol [targetmol.com]

- 15. A potent and selective PARP14 inhibitor decreases protumor macrophage gene expression and elicits inflammatory responses in tumor explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The PARP14 inhibitor RBN-3143 suppresses lung inflammation in preclinical models | European Respiratory Society [publications.ersnet.org]

- 17. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Binding of PARP14 Inhibitor H10 to Nicotinamide and Adenine Subsites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of H10, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). This document details the quantitative binding data, explores the molecular interactions within the nicotinamide and adenine subsites of the enzyme's active site, and outlines the experimental methodologies for assessing such interactions.

Quantitative Binding Data

The inhibitory potency of H10 against PARP14 and its selectivity over other PARP family members have been quantitatively assessed. The available data is summarized in the table below.

| Parameter | Value | Enzyme | Notes | Reference |

| IC50 | 490 nM | Human PARP14 | Half-maximal inhibitory concentration determined by in vitro enzymatic assay. | [1][2][3][4] |

| Selectivity | ~24-fold | PARP14 vs. PARP1 | Indicates a higher affinity for PARP14 compared to the well-studied PARP1. | [1] |

| Selectivity | ~18-fold | PARP14 vs. TNKS1 | Demonstrates selectivity against Tankyrase 1, another member of the PARP family. | [5] |

Molecular Basis of H10 Binding to PARP14

The co-crystal structure of the catalytic domain of human PARP14 in complex with H10 (PDB ID: 5LYH) provides a detailed atomic-level view of the inhibitor's binding mode.[6][7] H10 uniquely occupies both the nicotinamide and the adenine subsites of the NAD+ binding pocket, a characteristic that contributes to its potency and selectivity.

Interactions within the Nicotinamide Subsite

The nicotinamide subsite is a well-conserved region among PARP enzymes. The benzamide moiety of H10 mimics the nicotinamide portion of the natural substrate NAD+. Key interactions in this subsite typically involve hydrogen bonds with the backbone of a conserved glycine residue and a serine residue, as well as π-stacking interactions with a tyrosine residue. For H10, this includes crucial hydrogen bonds that anchor the inhibitor in the pocket, a common feature for many PARP inhibitors.

Interactions within the Adenine Subsite

A distinguishing feature of H10 is its extension into the adenine subsite. This is achieved through a linker and a second aromatic moiety that engages with amino acid residues in this less conserved region of the active site. This bidentate interaction is a key determinant of H10's selectivity for PARP14 over other PARP family members, such as PARP1, where the architecture of the adenine subsite differs. The specific interactions in the adenine subsite involve a combination of hydrogen bonds and hydrophobic interactions, which are detailed in the structural analysis of PDB entry 5LYH.

The following diagram illustrates the key binding interactions of H10 within the PARP14 active site.

Caption: Schematic of H10 interactions within PARP14 active site.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of H10 are described in the primary publication by Peng et al. (Angew Chem Int Ed Engl. 2017 Jan 2;56(1):248-253). Due to restricted access to the full-text article, the following sections provide generalized protocols based on standard methodologies in the field for the key experiments cited.

Small Molecule Microarray (SMM) Screening

This high-throughput method was employed for the initial discovery of H10.

Principle: A library of small molecules is chemically synthesized and immobilized on a glass slide. The microarray is then incubated with the target protein (PARP14). Binding events are detected using a labeled antibody against the protein or a tag on the protein, allowing for the rapid identification of potential inhibitors.

Workflow:

Caption: Generalized workflow for SMM-based inhibitor screening.

In Vitro PARP14 Enzymatic Assay

To determine the IC50 value of H10, a biochemical assay measuring the enzymatic activity of PARP14 was used.

Principle: The assay measures the incorporation of ADP-ribose from NAD+ onto a histone substrate by PARP14. The level of ADP-ribosylation is quantified, and the inhibition by H10 is determined by measuring the reduction in this signal.

Protocol Outline:

-

Reagents:

-

Recombinant human PARP14 enzyme

-

Histone H1 (substrate)

-

NAD+ (co-substrate), often biotinylated for detection

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

H10 inhibitor at various concentrations

-

Detection reagents (e.g., Streptavidin-HRP and a chemiluminescent substrate)

-

-

Procedure:

-

Coat a 96-well plate with histone H1.

-

Add PARP14 enzyme and varying concentrations of H10 to the wells.

-

Initiate the reaction by adding NAD+.

-

Incubate to allow for the enzymatic reaction to proceed.

-

Wash the wells to remove unreacted components.

-

Add streptavidin-HRP to detect the biotinylated ADP-ribose incorporated onto the histone.

-

Add a chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percent inhibition at each H10 concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

X-ray Crystallography

To elucidate the binding mode of H10, the co-crystal structure of the PARP14 catalytic domain with H10 was determined.

Protocol Outline:

-

Protein Expression and Purification: The catalytic domain of human PARP14 is expressed (e.g., in E. coli) and purified to homogeneity.

-

Crystallization: The purified PARP14 is co-crystallized with H10 using vapor diffusion (hanging or sitting drop) methods. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known PARP structure as a search model. The model is then refined against the experimental data to obtain the final structure.

Signaling Pathway Context

PARP14 is involved in various cellular processes, including the regulation of transcription and DNA damage repair. By inhibiting the catalytic activity of PARP14, H10 can modulate these pathways. For instance, PARP14 has been shown to be a negative regulator of the pro-apoptotic JNK1 pathway. Inhibition of PARP14 by H10 could therefore lead to the activation of JNK1-mediated apoptosis in cancer cells.

Caption: H10 inhibits PARP14, potentially promoting apoptosis.

Conclusion

The PARP14 inhibitor H10 demonstrates potent and selective inhibition by uniquely engaging both the nicotinamide and adenine subsites of the enzyme's active site. This bidentate binding mode, confirmed by X-ray crystallography, provides a strong rationale for its observed biological activity. The experimental methodologies outlined in this guide serve as a foundation for the identification and characterization of novel PARP14 inhibitors. Further investigation into the detailed binding thermodynamics and cellular mechanisms of action of H10 will be crucial for its potential development as a therapeutic agent.

References

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. A Macrodomain-Linked Immunosorbent Assay (MLISA) for Mono-ADP-Ribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 5. rcsb.org [rcsb.org]

- 6. 5lyh - Human PARP14 (ARTD8), catalytic fragment in complex with inhibitor H10 - Summary - Protein Data Bank Japan [pdbj.org]

- 7. This compound | PARP | TargetMol [targetmol.com]

The Therapeutic Potential of PARP14 Inhibitor H10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Poly(ADP-ribose) polymerase 14 (PARP14), an emerging therapeutic target in oncology and inflammatory diseases, plays a crucial role in cell survival, DNA repair, and immune response signaling. The small molecule H10 has been identified as a potent and selective inhibitor of PARP14, demonstrating significant promise for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and therapeutic potential of H10, including detailed experimental protocols and data presented for scientific evaluation.

Core Data Summary

The following table summarizes the key quantitative data reported for the PARP14 inhibitor H10.

| Parameter | Value | Selectivity | Reference |

| IC50 (PARP14) | 490 nM | [1] | |

| Selectivity | >20-fold vs. PARP1 | H10 is approximately 24-fold more selective for PARP14 over PARP1. | [1][2] |

Mechanism of Action

H10 is a bidentate inhibitor, meaning it binds to two key sites within the PARP14 enzyme: the nicotinamide and the adenine subsites.[2] This dual binding contributes to its potency and selectivity. By inhibiting the catalytic activity of PARP14, H10 disrupts its ability to transfer ADP-ribose to target proteins, a post-translational modification critical for various cellular processes. The inhibition of PARP14 by H10 has been shown to induce caspase-3/7-mediated apoptosis, a key mechanism for eliminating cancerous cells.[1]

Therapeutic Potential in Key Signaling Pathways

PARP14 is a known modulator of several signaling pathways implicated in cancer and inflammation. H10, by inhibiting PARP14, has the potential to therapeutically intervene in these pathways.

IL-4/STAT6 Signaling Pathway

In the context of certain cancers, such as B-cell lymphoma, the Interleukin-4 (IL-4) signaling pathway promotes cell survival and proliferation.[3] PARP14 acts as a transcriptional co-activator for STAT6, a key transcription factor in this pathway.[4][5] Upon IL-4 stimulation, PARP14 is recruited to gene promoters where it facilitates the recruitment of other transcriptional machinery, leading to the expression of pro-survival genes.[3]

Proposed Mechanism of H10 in the IL-4/STAT6 Pathway:

By inhibiting PARP14, H10 is expected to prevent the efficient transcription of STAT6-dependent pro-survival genes, thereby promoting apoptosis in cancer cells that are reliant on this pathway.

Caption: H10 inhibits PARP14, disrupting pro-survival gene expression.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is involved in regulating apoptosis. In some cancers, like hepatocellular carcinoma, PARP14 has been shown to inhibit the pro-apoptotic kinase JNK1.[6][7] This inhibition of JNK1 contributes to the survival of cancer cells.

Proposed Mechanism of H10 in the JNK Pathway:

Inhibition of PARP14 by H10 is expected to relieve the suppression of JNK1, thereby promoting JNK1-mediated apoptosis in cancer cells.

Caption: H10 inhibition of PARP14 leads to JNK1 activation and apoptosis.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to the characterization of H10.

Synthesis of H10

The inhibitor H10 was discovered through a small molecule microarray-based strategy, which involved the high-throughput synthesis and screening of over 1000 potential bidentate PARP inhibitors.[2] The synthesis of H10 and its analogs can be achieved through established organic chemistry methods, likely involving multi-step reactions to construct the core scaffold and introduce the necessary functional groups for binding to the nicotinamide and adenine subsites of PARP14. A detailed synthesis protocol would typically involve the following stages:

-

Starting Material Preparation: Synthesis or procurement of the initial chemical building blocks.

-

Core Scaffold Assembly: Stepwise chemical reactions to construct the central ring system of the inhibitor.

-

Functional Group Introduction: Addition of chemical moieties designed to interact with the specific amino acid residues in the PARP14 active site.

-

Purification and Characterization: Purification of the final compound using techniques such as column chromatography and characterization using methods like NMR and mass spectrometry to confirm its structure and purity.

PARP14 Enzymatic Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) of H10 against PARP14, an in vitro enzymatic assay is performed. A common method involves measuring the auto-ADP-ribosylation activity of PARP14 in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human PARP14 enzyme

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

H10 inhibitor (dissolved in DMSO)

-

Detection reagent (e.g., anti-PAR antibody or a system to detect ADP-ribosylation)

-

96-well assay plates

Protocol:

-

Enzyme Preparation: Dilute the recombinant PARP14 to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of H10 in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Reaction Setup: Add the PARP14 enzyme solution to the wells of a 96-well plate.

-

Inhibitor Addition: Add the serially diluted H10 or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ to all wells.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes) to allow for the auto-ADP-ribosylation of PARP14.

-

Detection: Stop the reaction and quantify the amount of ADP-ribosylation. This can be done using various methods, such as an ELISA-based assay with an anti-PAR antibody or by detecting the consumption of NAD+.

-

Data Analysis: Plot the percentage of PARP14 inhibition against the logarithm of the H10 concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Caspase-3/7 Apoptosis Assay

The induction of apoptosis by H10 is quantified by measuring the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line of interest (e.g., a B-cell lymphoma line)

-

Cell culture medium and supplements

-

H10 inhibitor (dissolved in DMSO)

-

Caspase-Glo® 3/7 Assay reagent (or similar)

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Protocol:

-

Cell Seeding: Seed the cancer cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of H10 or vehicle control (DMSO). Include a positive control for apoptosis induction (e.g., staurosporine).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase-mediated cleavage of the substrate, which generates a luminescent signal.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal of the H10-treated wells to the vehicle-treated control wells. Plot the fold-change in caspase-3/7 activity against the H10 concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a PARP14 inhibitor like H10.

Caption: A streamlined workflow from inhibitor discovery to cellular validation.

Conclusion and Future Directions